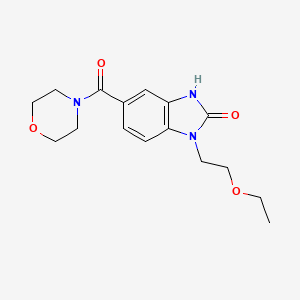

N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine" is a chemical compound of interest in the field of organic chemistry, particularly in the synthesis and study of peptides and sulfonylated amino acids. Research in this area often focuses on developing efficient synthesis methods, understanding molecular structures, and exploring the chemical and physical properties of these compounds.

Synthesis Analysis

The synthesis of related compounds involves strategic methods to introduce sulfonyl and methoxyphenyl groups into the glycine backbone. For example, the sulfinimine-mediated asymmetric Strecker synthesis has been utilized for the efficient synthesis of arylglycines, which are precursors to key amino acids in antibiotics such as vancomycin (Davis & Fanelli, 1998).

Molecular Structure Analysis

Studies on molecular structure often employ X-ray diffraction and NMR spectroscopy to elucidate the configuration and conformation of sulfonylated amino acids. For example, the structure of methyl-p-tolysulfonyl-glycine has been determined, revealing a "V" model arrangement of molecules within a dimeric structure through classical hydrogen bonding (Gong Qin-hua, 2002).

Scientific Research Applications

Chemical Synthesis and Reactions :

- N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine derivatives have been utilized in the synthesis of 1,2,4-triazines from thioacylated amino-acid esters, demonstrating their potential in creating diverse chemical structures (Andersen, Ghattas, & Lawesson, 1983).

Agricultural Applications :

- In the context of agriculture, derivatives of N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine, specifically glyphosate [N-(phosphonomethyl)-glycine], have been studied for their environmental impact and transport through soil and water systems (Malone, Shipitalo, Wauchope, & Sumner, 2004).

Medical Research :

- In medical research, the identification of N-ethylglycine in the urine of cancer patients with metastatic bone disease highlights the potential of N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine derivatives in diagnostic applications (Tsuruta et al., 2007).

Material Science :

- Research in material science has explored the use of derivatives of N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine, such as the anionic N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt, in micellar electrokinetic capillary chromatography, showcasing their potential in analytical chemistry (de Ridder, Damin, Reijenga, & Chiari, 2001).

Biochemical Research :

- In biochemical research, studies on the interaction of glyphosate (a derivative of N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine) with plant and microbial enzymes have provided insights into the mechanisms of herbicide resistance and enzyme inhibition (Comai, Sen, & Stalker, 1983).

Pharmacological Research :

- Pharmacologically, derivatives like Glycine Transporter-1 (GlyT1) inhibitors, which are derived from a series of [4-Phenyl-1(propylsulfonyl)piperidin-4-yl]methyl Benzamides, have been studied for their in vivo efficacy, indicating the potential of N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine in the development of new therapeutic agents (Lindsley et al., 2006).

properties

IUPAC Name |

2-(N-ethylsulfonyl-4-methoxyanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-3-18(15,16)12(8-11(13)14)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQMBSAMGVNBOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)

![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)

![N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B5554757.png)

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)

![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)

![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)

![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)